Icosa-5,8,11,14-tetraenoyl chloride
Description
Icosa-5,8,11,14-tetraenoyl chloride is an acyl chloride derivative of arachidonic acid (C20H32O2), a polyunsaturated omega-6 fatty acid. Its molecular formula is C20H31ClO, with a molecular weight of 322.9 g/mol, and it features four conjugated cis-double bonds at positions 5, 8, 11, and 14 . The compound is synthesized via reaction of arachidonic acid with oxalyl chloride under anhydrous conditions, yielding a highly reactive intermediate . This reactivity makes it valuable in synthesizing amides, esters, and other derivatives for biochemical and pharmaceutical applications, such as probes targeting lipid-mediated signaling pathways .
Properties
Molecular Formula |
C20H31ClO |
|---|---|
Molecular Weight |
322.9 g/mol |
IUPAC Name |
icosa-5,8,11,14-tetraenoyl chloride |
InChI |
InChI=1S/C20H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3 |
InChI Key |
NTBLHFFUSJRJQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Icosa-5,8,11,14-tetraenoyl chloride can be synthesized from icosa-5,8,11,14-tetraenoic acid through a reaction with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically involves refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction conditions must be carefully controlled to avoid side reactions and ensure high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The use of automated systems and continuous monitoring ensures the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: Icosa-5,8,11,14-tetraenoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Addition Reactions: The multiple double bonds in the compound can participate in addition reactions with electrophiles such as halogens and hydrogen halides.
Oxidation and Reduction Reactions: The double bonds can be oxidized to form epoxides or reduced to form saturated derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Electrophiles: Halogens (e.g., bromine, chlorine) and hydrogen halides (e.g., HCl, HBr).
Oxidizing Agents: Peracids (e.g., m-chloroperbenzoic acid) for epoxidation.
Reducing Agents: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) for hydrogenation.
Major Products Formed:
Amides, Esters, and Thioesters: Formed through substitution reactions with nucleophiles.
Halogenated Derivatives: Formed through addition reactions with halogens and hydrogen halides.
Epoxides and Saturated Derivatives: Formed through oxidation and reduction reactions.
Scientific Research Applications
Icosa-5,8,11,14-tetraenoyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of lipid metabolism and the synthesis of biologically active lipids.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of icosa-5,8,11,14-tetraenoyl chloride involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of various derivatives. The multiple double bonds in the compound also allow it to participate in addition and oxidation reactions, contributing to its versatility in chemical synthesis .
Comparison with Similar Compounds
Research Findings and Challenges
- Reactivity vs. Stability: While this compound’s reactivity is advantageous for coupling reactions, its storage requires inert atmospheres to prevent hydrolysis .
- Biological Relevance: Derivatives of arachidonic acid, including this compound, are pivotal in inflammatory and neurological studies, as seen in anandamide’s role in cannabinoid signaling .
- Comparative Efficacy : DHA-derived compounds show superior membrane integration in neuronal cells, whereas EPA analogs exhibit stronger anti-inflammatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
